2,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
2,5-Dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative featuring a benzenesulfonamide group substituted with methyl groups at positions 2 and 5, along with a methyl substituent at position 8 on the oxazepine core. The benzenesulfonamide moiety may enhance binding affinity through hydrogen-bonding interactions, while methyl substituents likely improve lipophilicity and metabolic stability.
Properties
IUPAC Name |
2,5-dimethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-13-5-8-20-18(10-13)23-22(25)17-12-16(7-9-19(17)28-20)24-29(26,27)21-11-14(2)4-6-15(21)3/h4-12,24H,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLUHXJWMSCGLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C)C)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine group in the presence of a base.
Methylation: Methyl groups are introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonyl chlorides, alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
2,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used to investigate biological pathways and molecular targets due to its unique structure and reactivity.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heteroatom Variations
The target compound shares structural homology with dibenzo[b,f][1,4]thiazepine derivatives, such as those reported by Jin et al. (). Key differences include:
- Heteroatom substitution : The oxazepine core (oxygen) in the target compound vs. thiazepine (sulfur) in analogues (e.g., 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide) . Sulfur’s larger atomic radius and lower electronegativity may alter electronic properties and receptor binding.
- Substituent profile : The target compound’s benzenesulfonamide group contrasts with the methoxybenzyl ester or methoxyphenyl acetamide groups in thiazepine analogues.
Pharmacological Implications
The benzenesulfonamide group may confer enhanced selectivity or potency compared to ester/acetamide-containing analogues due to stronger hydrogen-bonding capacity .
Biological Activity
2,5-Dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine class. This compound exhibits a unique molecular structure characterized by the presence of a sulfonamide group and a dibenzoxazepine core, which are known for their diverse pharmacological properties. The exploration of its biological activity offers insights into its potential therapeutic applications.
- Molecular Formula : C25H24N2O4S
- Molecular Weight : Approximately 420.47 g/mol
- Structure : The compound features a dibenzoxazepine structure with various substituents that contribute to its chemical reactivity and biological activity.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
Antimicrobial Activity
Research has demonstrated that compounds within the benzenesulfonamide class have significant antimicrobial properties. In vitro studies have shown that derivatives of sulfonamides can inhibit the growth of various bacterial strains. For example:
- Activity Against E. coli : Compounds similar to the target compound have shown Minimum Inhibitory Concentrations (MIC) ranging from 6.72 mg/mL against E. coli .
- Activity Against S. aureus : Other derivatives exhibited MIC values of 6.63 mg/mL against S. aureus .
Anti-inflammatory Activity
Sulfonamides are also recognized for their anti-inflammatory properties. In vivo studies have reported that certain derivatives can significantly reduce carrageenan-induced rat paw edema by up to 94.69% . This suggests that the target compound may possess similar anti-inflammatory effects.
Antioxidant Activity
The antioxidant potential of sulfonamide derivatives has been documented in various studies, highlighting their ability to scavenge free radicals and reduce oxidative stress . This property is crucial for developing therapeutic agents aimed at conditions associated with oxidative damage.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of key enzymes in microbial metabolism.
- Modulation of Inflammatory Pathways : The compound may interfere with signaling pathways involved in inflammation.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating new benzenesulfonamide derivatives for their biological activities. For instance:
- Synthesis and Evaluation : A study synthesized several sulfonamide derivatives and evaluated their anti-inflammatory and antimicrobial properties, revealing promising results for compounds structurally related to the target compound .
- Comparative Analysis : The antioxidant activities were compared with standard antioxidants like Vitamin C, showing comparable efficacy in some cases .
Q & A
Q. What are the key steps and reagents involved in synthesizing this compound?
Methodological Answer: The synthesis involves three critical stages (Table 1):
Formation of the dibenzo[b,f][1,4]oxazepine core : Achieved via condensation and cyclization reactions using reagents like POCl₃ or PPA (polyphosphoric acid) under reflux conditions .
Sulfonamide coupling : The sulfonyl chloride derivative reacts with the oxazepine amine group in the presence of a base (e.g., pyridine or triethylamine) at controlled pH (6–7) .
Functionalization : Methyl groups are introduced via alkylation (e.g., methyl iodide) or oxidation (e.g., KMnO₄) to finalize substituents .
Q. Table 1: Synthesis Steps and Conditions
Q. Which spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects diastereomers (e.g., splitting patterns in aromatic regions) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for bioassays); use C18 columns and acetonitrile/water gradients .
- X-ray Crystallography : Resolves ambiguous stereochemistry in the oxazepine ring .
- Mass Spectrometry (HRMS) : Validates molecular weight (MW = 408.5 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized for the sulfonamide coupling step?
Methodological Answer:
- Temperature : Lower temperatures (0–5°C) reduce side reactions but prolong reaction time; a balance is achieved at 25°C with slow reagent addition .
- Solvent : Polar aprotic solvents (e.g., DCM or THF) improve solubility, while adding molecular sieves absorbs moisture, preventing hydrolysis .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
Data Contradiction Tip : If yields vary between batches (>10% discrepancy), analyze starting material purity via TLC and repeat under inert atmosphere (N₂/Ar) .
Q. How to resolve contradictions in NMR data caused by diastereomeric impurities?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Differentiates diastereomers by correlating coupling constants and spatial proximity of protons .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
- Crystallization : Recrystallize in ethanol/water mixtures to isolate the dominant diastereomer .
Q. How to design biological activity studies targeting enzyme inhibition?
Methodological Answer:
- Target Selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, cyclooxygenase) .
- Assay Design :
- In vitro : Use fluorometric or colorimetric assays (e.g., fluorescence-based CA inhibition assay at pH 7.4) .
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinity to the enzyme’s active site .
- Controls : Include positive controls (e.g., acetazolamide for CA inhibition) and solvent-only blanks .
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Enzyme Inhibition Theory : Apply the lock-and-key model to assess how substituents (e.g., methyl groups) enhance steric complementarity .
- Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, Schrödinger) to correlate logP, polar surface area, and IC₅₀ values .
- Pharmacophore Modeling : Identify essential moieties (e.g., sulfonamide’s sulfonyl group) for target engagement .
Q. Table 2: Key Structural Features and Hypothesized Bioactivity
| Feature | Role in Bioactivity | Example Target |
|---|---|---|
| Sulfonamide moiety | Hydrogen bonding with catalytic zinc in CA | Carbonic anhydrase IX |
| Dibenzooxazepine core | Hydrophobic interactions with receptor pockets | GPCRs |
| Methyl groups | Enhanced metabolic stability | CYP450 enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
